2-Amino-2-cyclopropylpropan-1-ol
Overview
Description
2-Amino-2-cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol. It is a colorless liquid with a slightly oily appearance and is known for its utility in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of 2-cyclopropylpropanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation processes. These processes involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to achieve the reduction of the precursor compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropylpropan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted cyclopropyl compounds.
Scientific Research Applications
2-Amino-2-cyclopropylpropan-1-ol is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-cyclopropylpropan-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Amino-1-propanol
2-Amino-2-methylpropan-1-ol
2-Amino-2-ethylpropan-1-ol
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Properties
IUPAC Name |
2-amino-2-cyclopropylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUVSBQEHYCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184403-67-5 | |
Record name | 2-amino-2-cyclopropylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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